![molecular formula C18H21FN2O3S B2366709 N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide CAS No. 690246-07-2](/img/structure/B2366709.png)
N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide, also known as Compound X, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a member of a class of compounds known as sulfonylureas, which are commonly used as antidiabetic drugs. However, Compound X has been found to have a range of other potential applications in the fields of cancer research, neuroscience, and immunology.
Applications De Recherche Scientifique
Immunomodulatory Effects
N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide has shown promising results in modulating immune responses, particularly in tumor models. Research conducted by Wang et al. (2004) on a structurally similar compound (CL 259,763) highlighted its ability to modify the reactivity of lymphoid cell populations affected by tumor growth. This compound enhanced the response of tumor-primed animal lymphocytes to syngeneic tumor cells, significantly increasing tumor cell destruction. It also augmented macrophage inhibitory effects on tumor cell growth in vitro and restored the alloreactivity of lymphocytes in immunodepressed mice bearing tumors, potentially by interfering with suppressor cells. These findings suggest the potential of N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide and related compounds in cancer immunotherapy by modulating host immune responses to tumors (Wang et al., 2004).
Enhancement of Cytolytic T-Lymphocyte Response
Further investigation by Wang et al. (1988) into the immunopotentiator properties of CL 259, 763, a compound related to N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide, demonstrated its efficacy in enhancing the induction of cytolytic T-lymphocyte (CTL) responses in mice. The study showed that this compound could potentiate the immune response to weak antigens and restore alloreactivity in animals compromised by the growth of neoplasms or the administration of cytotoxic drugs. This suggests a role for such compounds in boosting CTL activity against tumors or viral infections, offering a pathway for therapeutic interventions (Wang et al., 1988).
Chemical Synthesis Applications
On a different note, Zhou et al. (2018) discussed the utility of a shelf-stable, crystalline reagent for the synthesis of sulfur(VI) fluorides, demonstrating the versatility of fluorophenyl sulfonamide compounds in chemical synthesis. While not directly mentioning N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide, this research underscores the broader applicability of similar chemical structures in facilitating the synthesis of a diverse array of compounds under mild conditions. This could have implications for the development of new materials or pharmaceuticals, indicating a potential research avenue for compounds with the N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide structure (Zhou et al., 2018).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-11-9-12(2)14(4)18(13(11)3)25(23,24)20-10-17(22)21-16-7-5-15(19)6-8-16/h5-9,20H,10H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQKSKHAHKHAEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321529 |
Source


|
| Record name | N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide | |
CAS RN |
690246-07-2 |
Source


|
| Record name | N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

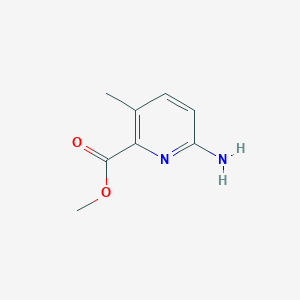
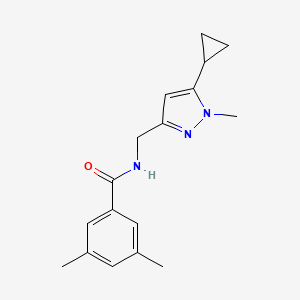
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)

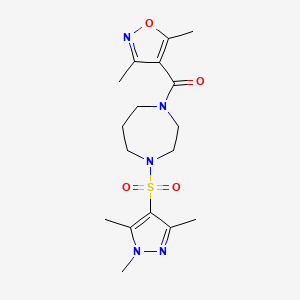
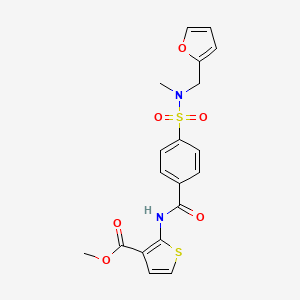
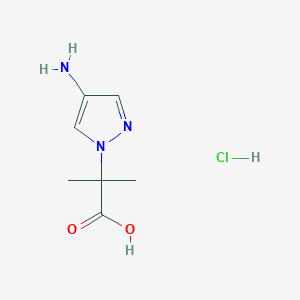
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)
![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)
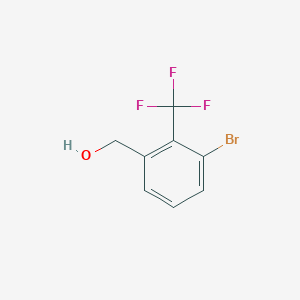
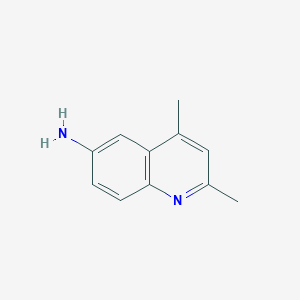
![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)
![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2366648.png)
